molecular formula C21H24ClN7O B2782013 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclohexyl)methanone CAS No. 920228-32-6

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclohexyl)methanone

Cat. No. B2782013
CAS RN: 920228-32-6
M. Wt: 425.92
InChI Key: HROMKKRCXYAEAY-UHFFFAOYSA-N
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Description

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclohexyl)methanone is a useful research compound. Its molecular formula is C21H24ClN7O and its molecular weight is 425.92. The purity is usually 95%.
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Scientific Research Applications

Green Chemistry Synthesis

The triazolo[4,5-d]pyrimidine moiety of the compound is relevant in the context of green chemistry. This field emphasizes the design of products and processes that minimize the use and generation of hazardous substances . The synthesis of such compounds can involve nonconventional sources like ultrasound or mechanochemistry, which are considered more environmentally friendly compared to traditional methods.

Medicinal Chemistry

In medicinal chemistry, the triazolo[4,5-d]pyrimidine scaffold is significant due to its potential biological and pharmacophoric properties . Such compounds can be designed to interact with various biological targets, potentially leading to the development of new therapeutic agents.

Anticancer Activity

Compounds with the triazolo[4,5-d]pyrimidine structure have been evaluated for their anticancer activities. They have shown promise in inhibiting the growth of various cancer cell lines, making them interesting candidates for further cancer research .

Enzyme Inhibition

The structural features of triazolo[4,5-d]pyrimidine derivatives allow them to act as enzyme inhibitors. They can be designed to target specific enzymes involved in disease processes, which is a crucial aspect of drug development .

Antimicrobial Properties

Research has indicated that triazolo[4,5-d]pyrimidine derivatives can exhibit antimicrobial properties. This makes them valuable in the search for new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance .

Molecular Docking Studies

The compound’s structure is suitable for molecular docking studies to predict how it interacts with various biological targets. This is an essential step in drug discovery, helping to identify potential lead compounds for further development .

Pharmacokinetic Modeling

Triazolo[4,5-d]pyrimidine derivatives can also be used in pharmacokinetic modeling to predict their behavior within biological systems. This includes absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for drug design .

Green Chemistry Applications

Lastly, the compound’s synthesis pathway aligns with green chemistry principles, which aim to reduce chemical waste and energy consumption. This approach is increasingly important in sustainable pharmaceutical manufacturing .

Mechanism of Action

Target of Action

The compound, also known as 1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-cyclohexanecarbonylpiperazine, is a derivative of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are known to target Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle. CDK2 is responsible for the phosphorylation of key components for cell proliferation .

Mode of Action

The compound interacts with its target, CDK2, by binding to its active site . This binding inhibits the enzymatic activity of CDK2, leading to a significant alteration in cell cycle progression . The compound’s interaction with CDK2 results in the inhibition of cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound prevents the phosphorylation of key proteins required for DNA replication and cell division . This leads to cell cycle arrest and can induce apoptosis within cells .

Pharmacokinetics

The degree of lipophilicity of these compounds allows them to easily diffuse into cells , which could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is a significant inhibition of cell proliferation . This is achieved through the alteration of cell cycle progression and the induction of apoptosis within cells . The compound has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 .

properties

IUPAC Name

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN7O/c22-16-6-8-17(9-7-16)29-20-18(25-26-29)19(23-14-24-20)27-10-12-28(13-11-27)21(30)15-4-2-1-3-5-15/h6-9,14-15H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROMKKRCXYAEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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